1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum(2+);trifluoromethanesulfonate
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Overview
Description
1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum(2+);trifluoromethanesulfonate is an organometallic compound with the molecular formula C28H39F6MoNO8S2. This compound is known for its applications in various fields, including industrial chemistry, pharmaceuticals, and materials science. It is a yellow to orange powder that is insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum(2+);trifluoromethanesulfonate typically involves the reaction of molybdenum precursors with 2,6-diisopropylphenylamine and neophylidene ligands in the presence of trifluoromethanesulfonate and dimethoxyethane. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is produced in various purity grades, including high and ultra-high purity forms .
Chemical Reactions Analysis
Types of Reactions
1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum(2+);trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state molybdenum complexes.
Reduction: It can be reduced to lower oxidation state molybdenum species.
Substitution: The trifluoromethanesulfonate ligands can be substituted with other ligands, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield molybdenum(VI) oxides, while substitution reactions can produce a variety of molybdenum complexes with different ligands .
Scientific Research Applications
1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum(2+);trifluoromethanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum(2+);trifluoromethanesulfonate involves its ability to coordinate with various substrates and catalyze chemical reactions. The molybdenum center plays a crucial role in facilitating these reactions by providing a reactive site for substrate binding and transformation. The compound’s unique ligand environment enhances its catalytic activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum(2+);trifluoromethanesulfonate: This compound is similar to other molybdenum-based catalysts, such as Schrock’s catalysts, which are also used in olefin metathesis reactions.
2,6-Diisopropylphenylimido-neophylidene[®-(-)-BIPHEN]molybdenum(VI): Another similar compound used as a chiral ring-closing molybdenum catalyst for enantioselective olefin metathesis.
Uniqueness
The uniqueness of this compound lies in its specific ligand environment, which enhances its catalytic activity and selectivity compared to other molybdenum-based catalysts. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum(2+);trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.C10H12.C4H10O2.2CHF3O3S.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;1-5-3-4-6-2;2*2-1(3,4)8(5,6)7;/h5-9H,1-4H3;1,4-8H,2-3H3;3-4H2,1-2H3;2*(H,5,6,7);/q;;;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTJIWBSURFRCN-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo+2]=CC(C)(C)C2=CC=CC=C2.COCCOC.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39F6MoNO8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126949-63-1 |
Source
|
Record name | [(2,6-Diisopropylphenyl)imino][1,2-di(methoxy-κO)ethane](2-methyl-2-phenylpropylidene)[bis(trifluoromethanesulfonato-κO)]molybdenum | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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